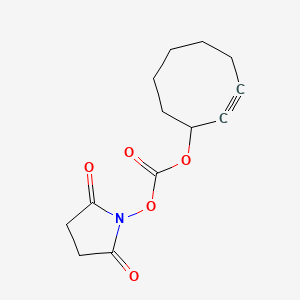
Antitrypanosomal agent 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitrypanosomal agent 18 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people, particularly in sub-Saharan Africa and Latin America, causing conditions such as sleeping sickness and Chagas disease . The development of new antitrypanosomal agents is crucial due to the emergence of drug-resistant trypanosomes and the toxicity of current treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antitrypanosomal agent 18 involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of amide derivatives of 3-aminoquinoline, which are then modified with substituted benzenesulphonamide . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Antitrypanosomal agent 18 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline ring.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are various derivatives of the original compound, each with potentially different biological activities. These derivatives are then tested for their efficacy against trypanosomes .
Applications De Recherche Scientifique
Antitrypanosomal agent 18 has several scientific research applications:
Mécanisme D'action
The mechanism of action of antitrypanosomal agent 18 involves targeting specific enzymes and pathways in the trypanosome parasite. It inhibits the activity of enzymes such as dihydrofolate reductase-thymidylate synthase, which are crucial for the parasite’s DNA synthesis and replication . This inhibition leads to the disruption of the parasite’s cell cycle and ultimately its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives and antitrypanosomal agents such as melarsoprol, nifurtimox, and pentamidine .
Uniqueness
Antitrypanosomal agent 18 is unique due to its high potency and low toxicity compared to other antitrypanosomal drugs . It also exhibits good oral bioavailability and permeability, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C12H9N3O3S |
|---|---|
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
4-[(E)-[(E)-(5-nitrothiophen-2-yl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C12H9N3O3S/c16-10-3-1-9(2-4-10)7-13-14-8-11-5-6-12(19-11)15(17)18/h1-8,16H/b13-7+,14-8+ |
Clé InChI |
AMOKJBOFSXHJTR-FNCQTZNRSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(S2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=NN=CC2=CC=C(S2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


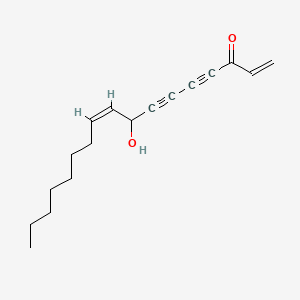
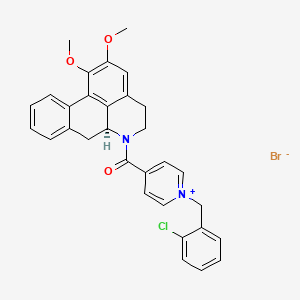
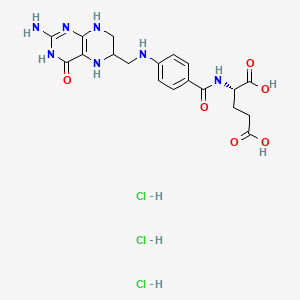


![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

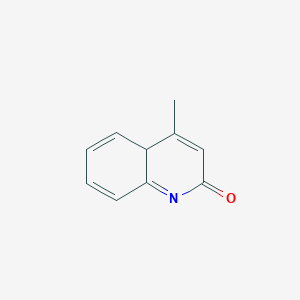
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)

